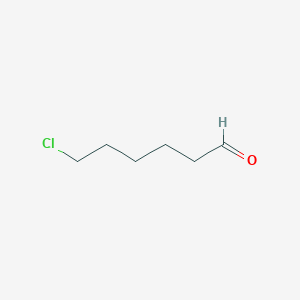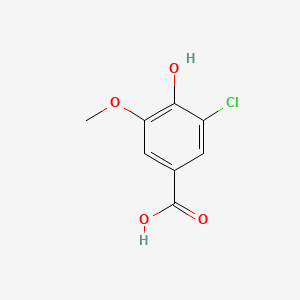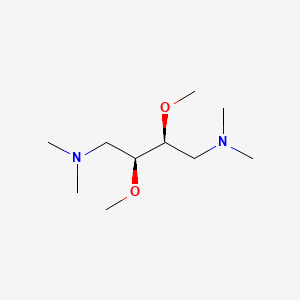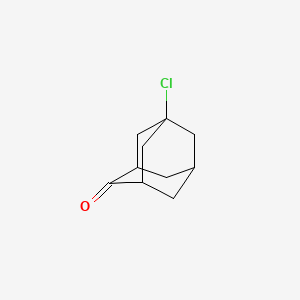
6-Chlorohexanal
Übersicht
Beschreibung
6-Chlorohexanal is a chemical compound with the molecular formula C6H11ClO . It has an average mass of 134.604 Da and a monoisotopic mass of 134.049850 Da . It is also known by other names such as 6-Chlorhexanal and 6-Chlorohexaldehyde .
Molecular Structure Analysis
The molecular structure of 6-Chlorohexanal consists of 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The structure is linear, with the chlorine atom attached to one of the carbon atoms .Physical And Chemical Properties Analysis
6-Chlorohexanal has a density of 1.0±0.1 g/cm3, a boiling point of 187.5±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.4±3.0 kJ/mol, and the flash point is 83.2±13.7 °C . The index of refraction is 1.425, and the molar refractivity is 34.9±0.3 cm3 . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Medicine: Hydrogel Formation
6-Chlorohexanal can be utilized in the synthesis of hydrogels, which are three-dimensional polymer networks capable of retaining large amounts of water. These hydrogels have significant applications in medicine, particularly in drug delivery systems and wound dressings . The compound’s reactivity allows for crosslinking with polymers, forming a matrix that can respond to changes in pH or temperature, making it ideal for controlled release of therapeutic agents.
Environmental Science: Chemical Visualization
In environmental science, 6-Chlorohexanal may be used as a tracer or a reactant in studies involving the visualization of chemicals within environmental samples . Techniques like two-photon excitation microscopy coupled with autofluorescence can benefit from the compound’s properties to observe the uptake and transport of chemicals in living plants, aiding in the understanding of environmental chemistry.
Materials Science: Polymer Synthesis
The reactivity of 6-Chlorohexanal makes it a valuable monomer in the synthesis of polymers with specific properties. It can be incorporated into polymer chains to introduce chlorinated side groups, which can alter the hydrophobicity, density, and reactivity of the resulting material. This has implications in creating specialized materials for coatings, adhesives, and composites .
Analytical Chemistry: Standard for Calibration
Due to its well-defined structure and properties, 6-Chlorohexanal can serve as a standard in analytical chemistry for the calibration of instruments and the validation of analytical methods. Its use can ensure accuracy and precision in quantitative chemical analysis, which is crucial for research and quality control in various industries .
Biochemistry: Enzymatic Studies
In biochemistry, 6-Chlorohexanal can be used in enzymatic studies to investigate reaction mechanisms. Its structure allows it to act as a substrate or inhibitor for certain enzymes, providing insights into enzyme specificity and catalysis. This can further our understanding of metabolic pathways and the design of enzyme-based sensors or biocatalysts .
Industrial Applications: Intermediate in Chemical Manufacturing
6-Chlorohexanal serves as an intermediate in the industrial synthesis of other chemicals. Its chlorinated aldehyde group is a reactive functional group that can undergo various chemical reactions, making it a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chlorohexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIQYWPEJQUXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349106 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chlorohexanal | |
CAS RN |
52387-36-7 | |
| Record name | 6-chlorohexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The second research paper mentions "reductions of 6-chlorohexanal by tributyltin hydride." Can you elaborate on the reaction and its significance?
A2: The paper "HOMOLYTIC CYCLIZATION ON A CARBONYL: REEXAMINATION OF REDUCTIONS OF Γ-CHLOROBUTYROPHENONE AND 6-CHLOROHEXANAL BY TRIBUTYLTIN HYDRIDE" [] investigates the mechanism of how tributyltin hydride reduces 6-chlorohexanal. While the abstract doesn't provide specific details, this type of reaction generally involves the formation of radical intermediates. Understanding this reaction mechanism can be significant in organic chemistry for several reasons:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















